Ethyl 2-Chloro-4,6-dihydroxynicotinate
Overview
Description
Ethyl 2-Chloro-4,6-dihydroxynicotinate is a heterocyclic organic compound . It is also known as 2-Chloro-4,6-dihydroxypyridine-3-carboxaylic acid ethyl ester . Its IUPAC name is ethyl 2-chloro-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate . The molecular weight is 217.60642 and the molecular formula is C8H8ClNO4 .
Synthesis Analysis
Ethyl 4,6-dihydroxynicotinate has been used as a reactant in the synthesis of pyridazinopyrimidinone and pyridopyrimidinone derivatives as PDE5 inhibitors and for the synthesis of pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase .Molecular Structure Analysis
The molecular structure of Ethyl 2-Chloro-4,6-dihydroxynicotinate contains a total of 22 bonds, including 14 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
- Ethyl 6-chloro-5-cyano-2-methylnicotinate, a compound related to Ethyl 2-Chloro-4,6-dihydroxynicotinate, was used in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This synthesis supported preclinical and clinical studies by developing a scalable process for the compound (Andersen et al., 2013).
Catalysis and Reaction Mechanisms
- Research into the bioconversion of ethyl 4-chloro-3-oxobutanoate by permeabilized fresh brewer’s yeast cells in the presence of allyl bromide has shown high enantioselectivity in converting the substrate to Ethyl(R)-4-chloro-3-hydroxybutanoate, demonstrating the potential of using modified yeast cells for high-yield and high-ee synthesis of key intermediates (Yu et al., 2007).
Organic Synthesis
- The development of efficient synthetic routes for key intermediates like Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, which are crucial in the preparation of P2Y12 antagonists, showcases the importance of these compounds in synthesizing pharmaceutical agents. The process improvements led to significant yield, purity, and operability enhancements, supporting the clinical development of P2Y12 antagonists (Bell et al., 2012).
Enzymatic Reactions and Biocatalysis
- The synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate using whole recombinant cells of Escherichia coli expressing a secondary alcohol dehydrogenase of Candida parapsilosis highlights the application of biocatalysis in achieving high yield and enantiomeric excess without the addition of external cofactors. This approach demonstrates the potential for sustainable and efficient production of chiral intermediates (Yamamoto et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-chloro-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4/c1-2-14-8(13)6-4(11)3-5(12)10-7(6)9/h3H,2H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMKYZWQQAAKRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C=C1O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716373 | |
Record name | Ethyl 2-chloro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-Chloro-4,6-dihydroxynicotinate | |
CAS RN |
70180-38-0 | |
Record name | Ethyl 2-chloro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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